molecular formula C19H23ClN2O B5468249 N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B5468249
M. Wt: 330.8 g/mol
InChI Key: ANGPYJKTBXRPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride, commonly known as EB-Indole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EB-Indole is a synthetic compound that is commonly used in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body.

Mechanism of Action

EB-Indole acts as a selective serotonin receptor agonist and a dopamine receptor agonist. It binds to the serotonin receptor and activates it, resulting in the release of serotonin. This leads to various physiological effects, including the regulation of mood, appetite, and sleep. EB-Indole also binds to the dopamine receptor and activates it, resulting in the release of dopamine. This leads to various physiological effects, including the regulation of movement and motivation.
Biochemical and Physiological Effects:
EB-Indole has been shown to have various biochemical and physiological effects on the human body. It has been shown to regulate mood, appetite, and sleep through its effects on the serotonin receptor. It has also been shown to regulate movement and motivation through its effects on the dopamine receptor. EB-Indole has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety.

Advantages and Limitations for Lab Experiments

EB-Indole has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also a selective serotonin receptor agonist and a dopamine receptor agonist, which means that it can be used to study the effects of various compounds on these receptors. However, EB-Indole also has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the human body. It also has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of EB-Indole. One future direction is the study of its potential therapeutic applications in the treatment of various psychiatric disorders. Another future direction is the study of its effects on other receptors in the human body. Additionally, the synthesis method of EB-Indole can be optimized to increase its yield and reduce its cost. Overall, the study of EB-Indole has the potential to lead to significant advancements in the field of neuroscience and psychiatry.

Synthesis Methods

EB-Indole is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis process starts with the reaction of 3-ethoxybenzaldehyde with nitroethane in the presence of a base, which results in the formation of 3-ethoxy-4-nitrophenylpropan-1-ol. This intermediate is then reduced using hydrogen gas in the presence of a catalyst to form 3-ethoxy-4-aminophenylpropan-1-ol. The final step involves the reaction of 3-ethoxy-4-aminophenylpropan-1-ol with indole-3-carboxaldehyde in the presence of a reducing agent to form EB-Indole.

Scientific Research Applications

EB-Indole has a wide range of scientific research applications, including the study of various biochemical and physiological processes in the human body. EB-Indole is commonly used as a tool to study the effects of various compounds on the serotonin receptor, which is a key target for many drugs used to treat psychiatric disorders. EB-Indole is also used in the study of the effects of various compounds on the dopamine receptor, which is a key target for many drugs used to treat Parkinson's disease.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-2-22-17-7-5-6-15(12-17)13-20-11-10-16-14-21-19-9-4-3-8-18(16)19;/h3-9,12,14,20-21H,2,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPYJKTBXRPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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